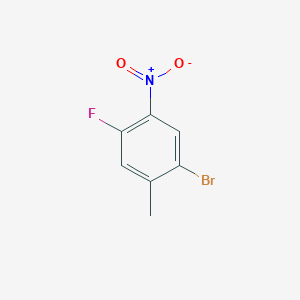

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXDJIHJOUZBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277251 | |

| Record name | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170098-98-3 | |

| Record name | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene CAS number

An In-depth Technical Guide to 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical properties, synthesis, and applications, with a focus on its role in research and development, particularly in the pharmaceutical and agrochemical industries.

Chemical Identity and Properties

This compound is an aromatic organic compound with the CAS number 170098-98-3.[1][2] It is also known by its synonyms, 5-Bromo-2-fluoro-4-methylnitrobenzene and 2-Bromo-5-fluoro-4-nitrotoluene.[1] This compound serves as a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 170098-98-3 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |

| Molecular Weight | 234.02 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| InChI | InChI=1S/C7H5BrFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | [1] |

| InChIKey | VMXDJIHJOUZBAW-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(F)=C(--INVALID-LINK--[O-])C=C1Br | [2] |

| Purity | Typically ≥95% | [2] |

Safety and Hazard Information

The compound is associated with the following hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of a substituted toluene. A representative experimental protocol is detailed below.

Experimental Protocol: Nitration of 2-Bromo-5-fluorotoluene

This protocol describes the synthesis of this compound from 2-bromo-5-fluorotoluene.[3]

Reagents and Materials:

-

2-bromo-5-fluorotoluene (15.9 mmol)

-

Nitronium tetrafluoroborate (16.7 mmol)

-

Dichloromethane (60 mL)

-

Ice water

-

Pentane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Suspend 2.21 g (16.7 mmol) of nitronium tetrafluoroborate in 30 mL of dichloromethane in a reaction vessel equipped for reflux.

-

Dissolve 3.0 g (15.9 mmol) of 2-bromo-5-fluorotoluene in 30 mL of dichloromethane.

-

Slowly add the 2-bromo-5-fluorotoluene solution dropwise to the nitronium tetrafluoroborate suspension under reflux conditions.

-

After the addition is complete, continue to stir the reaction mixture under reflux for 6 hours.

-

Upon completion of the reaction, pour the mixture into ice water.

-

Extract the product with dichloromethane.

-

Combine the organic phases and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate and then concentrate it on a rotary evaporator to yield a yellow oil.

-

Allow the oil to stand overnight to crystallize.

-

Collect the crystals by filtration, wash with 2 mL of pentane, and dry to obtain the final product.

Results:

This procedure yields this compound as a crystalline solid.[3] The product can be analyzed by GC/MS.[3]

Synthesis Workflow Diagram

The following diagram illustrates the synthesis process described above.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules. The presence of bromo, fluoro, methyl, and nitro groups on the benzene ring provides multiple reaction sites for further chemical transformations.

Role as a Chemical Intermediate

This compound is utilized as a reagent in the synthesis of a variety of chemical compounds.[4] Bromo-nitrobenzene derivatives are frequently employed as intermediates in the production of:

The dual reactivity of the bromo and nitro groups makes this class of compounds highly adaptable. The bromine atom can act as a leaving group in cross-coupling reactions such as Suzuki, Heck, and Sonogashira, as well as in nucleophilic displacement reactions.[5] The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution and can be reduced to an amino group.[5]

Relevance in Drug Discovery

In the field of drug discovery, scaffolds containing bromo-nitrobenzene moieties are pivotal for synthesizing complex organic molecules with potential therapeutic activities.[5] Researchers utilize such structures to construct drug candidates for various therapeutic areas, including:

The ability to modify the positions of the functional groups allows for the fine-tuning of pharmacological properties like potency, selectivity, and bioavailability.[5]

Use in Agrochemicals

Similar to its application in pharmaceuticals, this compound's structural motifs are relevant in the development of next-generation agrochemicals. It can serve as a precursor for novel herbicides, insecticides, and fungicides.[5]

Logical Relationship of Applications

The following diagram illustrates the logical flow from the properties of this compound to its applications.

Caption: Logical flow of the compound's applications.

References

- 1. This compound | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 170098-98-3 | AChemBlock [achemblock.com]

- 3. This compound, 5-Bromo-2-fluoro-4-methylnitrobenzene | 170098-98-3 [chemicalbook.com]

- 4. 170098-98-3 | this compound, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

- 5. nbinno.com [nbinno.com]

Technical Guide: Physical Properties of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the aromatic organic compound 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS No: 170098-98-3). This document consolidates computational data and outlines detailed experimental protocols for the determination of its key physical characteristics, serving as a vital resource for its application in synthesis and drug development.

Core Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, a combination of computational predictions and data from suppliers provides a solid foundation for its physical profile. These properties are crucial for understanding its behavior in various chemical and biological systems.

Data Presentation: Summary of Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 170098-98-3 | PubChem[1] |

| Molecular Formula | C₇H₅BrFNO₂ | PubChem[1] |

| Molecular Weight | 234.02 g/mol | PubChem[1] |

| Monoisotopic Mass | 232.94877 Da | PubChem[1] |

| Physical Form | Solid, White to Off-White | ChemicalBook[2] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | ChemicalBook[2] |

| XLogP3 (Computed) | 2.9 | PubChem[1] |

| Polar Surface Area (Computed) | 45.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |

| Rotatable Bond Count (Computed) | 1 | PubChem[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and determination of the principal physical properties of this compound.

Synthesis Protocol: Nitration of 2-Bromo-5-fluoro-toluene

The synthesis of this compound can be achieved through the electrophilic nitration of a suitable precursor, such as 2-bromo-5-fluorotoluene. The general methodology is adapted from procedures for similar bromo-nitrobenzene derivatives.[3][4]

Materials:

-

2-Bromo-5-fluorotoluene

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate (or concentrated Nitric Acid)

-

Ice water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a three-necked flask equipped with a stirrer and a thermometer, add the precursor (e.g., 5.0 g) to concentrated sulfuric acid (50 ml).

-

Cool the solution to between 0 °C and 5 °C using an ice bath.

-

Slowly add potassium nitrate (1.3 equivalents) in portions, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction to proceed at room temperature for approximately 2 hours under a nitrogen atmosphere.[4]

-

Upon completion, pour the reaction mixture into a large volume of ice water.

-

Extract the product using ethyl acetate. The organic phase should then be washed with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.[4]

-

Purify the crude product via silica gel column chromatography, using petroleum ether as the eluent, to yield the final product.[4]

Melting Point Determination

The melting point provides a key indicator of purity. A sharp melting range typically signifies a pure compound.[5]

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Ensure the compound is finely powdered by grinding a small amount in a mortar.

-

Pack the powdered solid into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If using a Thiele tube, attach the capillary to a thermometer with a rubber band and immerse it in the oil bath, ensuring the sample is level with the thermometer bulb.[5]

-

Heat the apparatus rapidly to establish an approximate melting point.

-

Allow the apparatus to cool, then repeat the determination with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the expected melting point.[5]

-

Record the temperature at which the solid first begins to liquefy (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[6]

Density Determination of a Solid

The density of a solid organic compound can be accurately measured using several techniques, including the gas displacement method, which is highly efficient for powdered materials.[7]

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Helium gas source

Procedure (Gas Displacement Method):

-

Accurately weigh the solid sample using an analytical balance.

-

Place the weighed sample into the calibrated sample chamber of the gas pycnometer.[7]

-

The instrument will first fill a reference chamber with helium gas to a known pressure.

-

The gas is then expanded into the sample chamber. The instrument records the equilibrated pressure.[7]

-

Based on the pressure change and the known volumes of the chambers, the volume of the solid sample (skeletal volume) is calculated by the instrument's software.

-

The skeletal density is then calculated as the ratio of the sample's mass to its determined volume.[7]

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between its substituents.

Caption: Workflow for Synthesis and Physical Characterization.

Caption: Influence of Substituents on Physical Properties.

References

- 1. This compound | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 5-Bromo-2-fluoro-4-methylnitrobenzene CAS#: 170098-98-3 [m.chemicalbook.com]

- 3. 170098-98-3 | this compound, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

An In-depth Technical Guide to 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, a key intermediate in organic synthesis and drug discovery.

Molecular Structure and Identification

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₂. Its structure features a benzene ring substituted with a bromine atom, a fluorine atom, a methyl group, and a nitro group. The precise arrangement of these substituents is critical to its chemical reactivity and utility as a building block in the synthesis of more complex molecules.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 170098-98-3[1] |

| Molecular Formula | C₇H₅BrFNO₂[1] |

| SMILES | CC1=CC(=C(C=C1Br)--INVALID-LINK--[O-])F[1] |

| InChI | InChI=1S/C7H5BrFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3[1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical reactions. The following table summarizes key computed and experimental data.

| Property | Value | Source |

| Molecular Weight | 234.02 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| Melting Point | No experimental data available for this isomer. A related isomer, 1-bromo-2-fluoro-4-methyl-5-nitrobenzene, has a melting point of 61 °C. | |

| Boiling Point | No experimental data available. | |

| Solubility | Slightly soluble in Chloroform and DMSO. | |

| XLogP3 | 2.9 | PubChem (Computed)[1] |

Synthesis

Experimental Protocol: Synthesis of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene (Illustrative)

This protocol describes the nitration of 2-bromo-4-fluorotoluene and is presented here as a representative synthetic method.

Materials:

-

2-Bromo-4-fluorotoluene

-

Concentrated sulfuric acid (98%)

-

Potassium nitrate

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Ice

-

Nitrogen gas

Equipment:

-

100 ml three-necked flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 100 ml three-necked flask, add the starting material (e.g., 5.0 g, 26.5 mmol) and 50 ml of 98% concentrated sulfuric acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Under a nitrogen atmosphere, add potassium nitrate (e.g., 3.5 g, 34.6 mmol) portion-wise, maintaining the temperature between 0-5 °C.

-

Allow the reaction to proceed at 25 °C for 2 hours with continuous stirring.

-

Upon completion of the reaction, pour the reaction mixture into a large volume of ice water.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain the final product.[2]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. These derivatives are often explored in the fields of medicinal chemistry and materials science.[3]

The bromine atom can participate in cross-coupling reactions, such as the Sonogashira reaction, while the nitro group can be reduced to an amine, a common functional group in many biologically active compounds.[3] This versatility makes it a valuable building block for creating libraries of novel compounds for drug discovery and other applications.

Visualization of Synthetic Utility

As specific signaling pathway involvement for this compound is not documented, the following diagram illustrates its logical role as a key intermediate in the synthesis of more complex chemical entities.

Caption: Synthetic pathway illustrating the role of this compound.

Safety Information

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or thorough experimental validation.

References

Synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic pathway for 1-bromo-4-fluoro-2-methyl-5-nitrobenzene, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The synthesis involves a single-step electrophilic aromatic substitution reaction. This guide details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The most direct and established method for the synthesis of this compound is the nitration of 3-bromo-4-fluorotoluene. This reaction falls under the category of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich aromatic ring of the substituted toluene.[2][3] The nitronium ion is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[2][3] The sulfuric acid serves as a catalyst and a dehydrating agent, facilitating the formation of the highly reactive nitronium ion.[2]

The directing effects of the substituents on the aromatic ring (methyl, fluoro, and bromo groups) guide the position of the incoming nitro group. The methyl group is an activating ortho-, para-director, while the halogen atoms are deactivating ortho-, para-directors. The nitration is expected to occur at the position that is most activated and sterically accessible, which is para to the methyl group and ortho to the bromine atom, yielding the desired product.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for the nitration of substituted toluenes and other aromatic compounds.[2][4][5][6]

2.1 Materials and Reagents

-

3-Bromo-4-fluorotoluene

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Diethyl ether (or other suitable organic solvent like dichloromethane)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, beakers, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

2.2 Reaction Procedure

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine concentrated sulfuric acid and concentrated nitric acid in a 1:1 volume ratio (e.g., 15 mL of H₂SO₄ and 15 mL of HNO₃). This should be done cautiously in an ice bath to dissipate the heat generated upon mixing. Cool the mixture to 0-5 °C.

-

Addition of the Starting Material: While maintaining the temperature of the nitrating mixture between 0 and 10 °C, slowly add 3-bromo-4-fluorotoluene dropwise with vigorous stirring. The addition should be controlled to prevent a rapid increase in temperature, which could lead to undesired side products, including dinitrated compounds.[5]

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately one hour.[6] Subsequently, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.[5][6]

2.3 Work-up and Purification

-

Quenching: Pour the reaction mixture slowly and carefully over a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[2]

-

Washing: Combine the organic extracts and wash successively with:

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by silica gel column chromatography to yield pure this compound.[7]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 3-Bromo-4-fluorotoluene | |

| Molecular Weight | 189.02 g/mol | |

| Product | This compound | [8][9] |

| CAS Number | 170098-98-3 | [8][9] |

| Molecular Formula | C₇H₅BrFNO₂ | [8][9] |

| Molecular Weight | 234.02 g/mol | [8][9] |

| Reaction Conditions | ||

| Temperature | 0-10 °C initially, then room temperature | To control exotherm and prevent side reactions. |

| Reaction Time | 2-3 hours | |

| Expected Yield | 50-60% | Based on yields of similar nitration reactions.[7] |

| Purity | >95% (after purification) | [8] |

Synthesis Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

References

- 1. 170098-98-3 | this compound, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

- 2. cerritos.edu [cerritos.edu]

- 3. scribd.com [scribd.com]

- 4. uwosh.edu [uwosh.edu]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. This compound 95% | CAS: 170098-98-3 | AChemBlock [achemblock.com]

- 9. This compound | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and expected Mass Spectrometry (MS) fragmentation patterns. Detailed experimental protocols for obtaining these spectra are also provided.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Ar-H |

| ~7.40 | d | 1H | Ar-H |

| ~2.50 | s | 3H | -CH ₃ |

Note: Predicted chemical shifts can vary. The aromatic protons are expected to show coupling to the adjacent fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~159 (d) | C -F |

| ~148 | C -NO₂ |

| ~138 | C -CH₃ |

| ~128 (d) | C H |

| ~125 (d) | C H |

| ~118 | C -Br |

| ~20 | -C H₃ |

Note: Predicted chemical shifts can vary. Carbons in proximity to the fluorine atom are expected to appear as doublets due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Weak | C-H stretch (methyl) |

| ~1590-1570 | Strong | C=C stretch (aromatic) |

| ~1530-1500 | Strong | Asymmetric NO₂ stretch |

| ~1460 | Medium | C-H bend (methyl) |

| ~1350-1330 | Strong | Symmetric NO₂ stretch |

| ~1250-1200 | Strong | C-F stretch |

| ~880-860 | Strong | C-H out-of-plane bend |

| ~750-700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 233 | ~100% | [M]⁺ (containing ⁷⁹Br) |

| 235 | ~98% | [M+2]⁺ (containing ⁸¹Br) |

Note: The molecular ion region is expected to show a characteristic M/M+2 isotopic pattern with approximately a 1:1 ratio, which is indicative of the presence of a single bromine atom.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

If the sample contains any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, typically by optimizing the deuterium lock signal.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Place a small amount of solid this compound into a small vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

-

Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant absorption bands with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via a liquid chromatography system.

-

Ionize the sample molecules. Electron Ionization (EI) is a common technique for this type of compound, which involves bombarding the sample with a high-energy electron beam. This typically results in the formation of a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Identify the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern with peaks at M and M+2 in an approximate 1:1 ratio is expected.[1][2][3]

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene in organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its determination. It includes a qualitative assessment based on chemical principles, detailed experimental protocols for solubility measurement, and methods for quantitative analysis.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical research and drug development. For a compound like this compound, which serves as a building block in organic synthesis, understanding its solubility is crucial for reaction optimization, purification, and formulation. In the pharmaceutical industry, poor aqueous solubility can hinder drug absorption and bioavailability, leading to challenges in developing effective therapeutics. Therefore, a thorough characterization of a compound's solubility in various solvents is a critical early-stage activity.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the molecular structure of this compound—featuring a nonpolar substituted benzene ring and a polar nitro group—suggests a degree of solubility in a range of organic solvents. One supplier notes that the compound is slightly soluble in chloroform and DMSO.

A more detailed qualitative assessment suggests:

-

High to Moderate Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dimethylformamide (DMF), which can effectively solvate the polar nitro group.

-

Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol. The potential for hydrogen bonding with the nitro group's oxygen atoms would contribute to solubility.

-

Low Solubility: Expected in nonpolar solvents like hexane and toluene, where the polar nitro group would significantly hinder dissolution.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | 25 | HPLC/UV-Vis | ||

| e.g., Ethanol | 25 | HPLC/UV-Vis | ||

| e.g., Acetone | 25 | HPLC/UV-Vis | ||

| e.g., Isopropanol | 25 | HPLC/UV-Vis | ||

| e.g., Chloroform | 25 | HPLC/UV-Vis | ||

| e.g., DMSO | 25 | HPLC/UV-Vis | ||

| e.g., Ethyl Acetate | 25 | HPLC/UV-Vis | ||

| e.g., Toluene | 25 | HPLC/UV-Vis | ||

| e.g., Hexane | 25 | HPLC/UV-Vis |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] The following protocol outlines the steps to measure the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

Analytical Methodologies for Quantification

The concentration of this compound in the saturated solvent can be determined using High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectrophotometry.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and selective method for quantifying aromatic nitro compounds.[4][5]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Example Chromatographic Conditions:

-

Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[6]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v), isocratic. The exact ratio should be optimized for the best peak shape and retention time.

-

Flow Rate: 1.0 mL/min[6]

-

Column Temperature: 30°C[6]

-

Detection Wavelength: Aromatic nitro compounds typically absorb in the UV range. A wavelength of 254 nm is a good starting point, but the optimal wavelength should be determined by measuring the UV spectrum of the compound.[6]

-

Injection Volume: 10 µL[6]

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration.

-

Use the calibration curve to determine the concentration of the diluted sample from the shake-flask experiment.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method, suitable if the compound has a distinct chromophore and there are no interfering substances.[3][7]

Instrumentation:

-

UV-Vis spectrophotometer

Procedure:

-

Determine Maximum Wavelength (λmax): Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Calibration:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration, which should be linear according to the Beer-Lambert Law.

-

-

Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment at the λmax and use the calibration curve to determine its concentration.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. longdom.org [longdom.org]

- 4. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS No. 170098-98-3). The information herein is compiled from various safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and research environment.

Chemical Identification and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 170098-98-3 | [2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Physical Form | Solid | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Flash Point | Data not available | |

| Solubility | Data not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1][4]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335 | May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

Toxicological Information

| Compound | Route | Species | Value |

| 1-Fluoro-4-nitrobenzene | Oral (LDLO) | Rat | 250 mg/kg[7] |

| 1-Fluoro-4-nitrobenzene | Inhalation (LC50, 4h) | Rat | 2,600 mg/m³[7] |

Prolonged exposure to similar nitroaromatic compounds may lead to conditions such as anemia and methemoglobinemia, characterized by dizziness, headache, and cyanosis (bluish skin discoloration).[5]

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid formation of dust and aerosols.[7]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wear appropriate personal protective equipment (see Section 5).

-

Use non-sparking tools to prevent ignition.

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in the work area.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Exposure Controls and Personal Protective Equipment

Engineering Controls:

-

Ensure adequate ventilation. Local exhaust ventilation is recommended.

-

An eyewash station and safety shower should be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection:

-

Respiratory Protection:

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures

In the event of a spill, follow the experimental protocol outlined below.

Experimental Protocol for Spill Management:

-

Immediate Response and Area Evacuation:

-

Alert personnel in the immediate vicinity of the spill.

-

Evacuate the area, except for those involved in the cleanup.

-

Ensure the area is well-ventilated.

-

-

Personal Protective Equipment (PPE):

-

Don the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection.

-

-

Containment:

-

Prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid generating dust.[7] For liquid spills, use an inert absorbent material like sand or vermiculite.

-

-

Cleanup:

-

Carefully collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.[7]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Waste Disposal:

-

Dispose of the waste container according to local, state, and federal regulations for hazardous waste.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides may be generated.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Dispose of this chemical and its container as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visualizations

Caption: Workflow for handling a chemical spill.

This guide is intended for informational purposes and should not replace established institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 170098-98-3 | AChemBlock [achemblock.com]

- 3. 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | 64695-96-1 [sigmaaldrich.cn]

- 4. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | C7H5BrFNO2 | CID 58540400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 23284664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene | 64695-96-1 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. 170098-98-3 | this compound, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

Purity analysis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

An In-depth Technical Guide to the Purity Analysis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound with applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of its functional groups (bromo, fluoro, methyl, and nitro) on the benzene ring dictates its reactivity and suitability for downstream applications. Consequently, ensuring the high purity and well-defined isomeric profile of this reagent is critical for the reproducibility of synthetic protocols and the quality of the final products.

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound. It details a multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and orthogonal purity assessment.

Potential Impurity Profile

The most common impurities in this compound are process-related, arising from the synthetic route. A plausible synthesis involves the nitration of 4-bromo-1-fluoro-2-methylbenzene. During this electrophilic aromatic substitution, the incoming nitro group is directed by the existing substituents. While the desired product is the 5-nitro isomer, other positional isomers can form in smaller quantities.

Figure 1: Potential Impurity Formation Pathway

The table below summarizes the most likely process-related impurities.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Type of Impurity |

| This compound | C₇H₅BrFNO₂ | 234.02 | Target Compound | |

| 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | C₇H₅BrFNO₂ | 234.02 | Positional Isomer | |

| 2-Bromo-5-fluoro-1-methyl-4-nitrobenzene | C₇H₅BrFNO₂ | 234.02 | Positional Isomer | |

| 4-Bromo-1-fluoro-2-methylbenzene | C₇H₆BrF | 189.02 | Starting Material |

Comprehensive Analytical Workflow

A robust purity analysis relies on an integrated workflow that combines orthogonal analytical techniques. This ensures comprehensive characterization, from quantification of the main component to the identification and quantification of trace impurities.

Figure 2: Overall Purity Analysis Workflow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC with UV detection is the primary technique for quantifying the purity of this compound and its organic impurities. A reversed-phase method provides excellent resolution for separating the main component from its closely related positional isomers.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in acetonitrile.

-

Prepare the sample for analysis at the same concentration (1.0 mg/mL) in acetonitrile.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Inject the prepared solutions into the HPLC system.

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

-

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-20 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

| Detector | UV at 254 nm |

Hypothetical Data Summary:

| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 8.5 | 15,200 | 0.10 | Unreacted Starting Material |

| 2 | 10.2 | 45,600 | 0.30 | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene |

| 3 | 11.5 | 15082000 | 99.55 | This compound |

| 4 | 12.1 | 12,100 | 0.05 | 2-Bromo-5-fluoro-1-methyl-4-nitrobenzene |

| Total | - | 15154900 | 100.00 | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS serves as a powerful orthogonal technique to confirm the identity of the main peak and to elucidate the structure of unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

-

-

GC-MS Analysis:

-

Inject the sample into the GC-MS system. The components are separated based on their volatility and polarity in the GC column and then ionized and detected by the mass spectrometer.

-

GC-MS Conditions:

| Parameter | Value |

| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Inlet Temp. | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-350 amu |

| MS Transfer Line | 280 °C |

Expected Mass Spectral Data:

| Compound | Expected [M]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | 233/235 (Br isotopes) | 218/220 ([M-CH₃]⁺), 187/189 ([M-NO₂]⁺), 108, 75 |

| 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | 233/235 (Br isotopes) | 218/220 ([M-CH₃]⁺), 187/189 ([M-NO₂]⁺), 108, 75 |

| 4-Bromo-1-fluoro-2-methylbenzene | 188/190 (Br isotopes) | 173/175 ([M-CH₃]⁺), 109, 90 |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is essential for unambiguous structural confirmation of the target compound and can also be used for quantitative analysis (qNMR).

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

-

-

Spectral Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

For quantitative NMR (qNMR), a certified internal standard of known purity is added in a precise amount, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of the internal standard.

-

Expected Spectral Features:

-

¹H NMR: Will show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants (J-values) will be characteristic of the substitution pattern.

-

¹³C NMR: Will display distinct signals for each of the seven carbon atoms in the molecule.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming the isomeric structure.

Conclusion

The purity analysis of this compound requires a multi-faceted analytical approach. The combination of HPLC for accurate quantification, GC-MS for definitive identification of volatile impurities, and NMR for unambiguous structural verification provides a comprehensive and reliable assessment of the material's quality. This rigorous characterization is indispensable for ensuring the consistency and success of research and development activities where this compound is utilized.

The Chemical Reactivity of Halogenated Nitroaromatics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated nitroaromatic compounds are a pivotal class of molecules in organic chemistry, serving as versatile intermediates in the synthesis of a wide range of industrial and pharmaceutical products, including dyes, pesticides, and active pharmaceutical ingredients (APIs).[1][2] The interplay between the electron-withdrawing nitro group and the halogen substituent(s) imparts unique chemical reactivity to the aromatic ring, making it susceptible to specific transformations. This technical guide provides an in-depth exploration of the core principles governing the chemical reactivity of these compounds, with a focus on nucleophilic aromatic substitution (SNA r), reduction of the nitro group, and reactions involving the halogen substituent. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to aid researchers in their practical applications.

Core Reactivity Principles

The reactivity of halogenated nitroaromatics is primarily dictated by the strong electron-withdrawing nature of the nitro group. This effect, exerted through both inductive and resonance mechanisms, significantly depletes the electron density of the aromatic ring, making it electrophilic and susceptible to nucleophilic attack.[3][4] The presence of one or more nitro groups, particularly at positions ortho and para to a halogen atom, is a critical activating factor for nucleophilic aromatic substitution.[4][5]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the most important reaction pathway for halogenated nitroaromatics.[3][4] It proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the halogen (the ipso carbon), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing nitro groups.[3] The second step involves the departure of the halide ion, restoring the aromaticity of the ring.

The reactivity of the halogen leaving group in SNAr reactions follows an unusual trend: F > Cl ≈ Br > I.[4] This is contrary to the trend observed in SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step.[4][7]

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of anilines, which are key precursors for many pharmaceuticals and dyes.[1] This reduction is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[8]

A significant challenge in the reduction of halogenated nitroaromatics is the competing hydrodehalogenation reaction, where the halogen substituent is replaced by a hydrogen atom.[9][10] The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the desired haloaniline.

Reactions of the Halogen Substituent

While the halogen in an activated nitroaromatic ring is a good leaving group in SNAr reactions, it can also participate in other transformations. For instance, under certain conditions, halogenated nitroaromatics can undergo cross-coupling reactions.

Quantitative Data on Reactivity

The following tables summarize key quantitative data related to the reactivity of halogenated nitroaromatics, providing a comparative overview of reaction efficiencies under various conditions.

Table 1: Selective Hydrogenation of 1-iodo-4-nitrobenzene under Different Catalytic Conditions

| Catalyst | Substrate Concentration (M) | Temperature (°C) | H₂ Pressure (bar) | Reaction Time | Conversion (%) | Yield of 4-iodoaniline (%) | Dehalogenation (%) | Reference |

| Pt-V/C | 0.2 | 95 | 25 | 240 min | 94 | - | 27 | [9] |

| Pt-V/C | 0.1 | 95 | 25 | 21 min | 93 | - | 8 | [9] |

| Pt-V/C | 0.05 | 95 | 25 | 5 min | 99.5 | - | 1 | [9] |

| Raney Co | - | 110 | 20 | 260 min | Full | 81 | 0.5 | [9] |

| Raney Co | - | 80 | 85 | - | Full | 90 | 1.5 - 2 | [9] |

Table 2: Catalytic Hydrogenation of p-Chloronitrobenzene (p-CNB)

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity for p-Chloroaniline (%) | Reference |

| Pt/ZrO₂/ZSM-5 (Pt/ZZ) | 40 | 0.7 | 1.5 | >99 | >99 | [11] |

| Pt/ZrO₂/MCM-22 (Pt/ZM) | 40 | 0.7 | 1.5 | >99 | >99 | [11][12] |

| Pd/C | 25 | - | 20 min | >99.9 | - (significant dehalogenation) | [13] |

| PPh₃-NaVO₃ co-modified Pd/C | - | - | - | - | High (inhibits dehalogenation) | [13] |

Table 3: Toxicological Data for 2,4-Dinitrochlorobenzene (DNCB)

| Toxicity Type | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | 780 mg/kg | [5] |

| Acute Dermal Toxicity | Rabbit | Dermal | 130 mg/kg | [5] |

| Acute Oral Toxicity | Rat (male) | Oral | 939 mg/kg | |

| Acute Dermal Toxicity | Rabbit | Dermal | 130 mg/kg |

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 2,4-Dinitrophenylhydrazine from 1-Chloro-2,4-dinitrobenzene

This protocol describes the synthesis of 2,4-dinitrophenylhydrazine, a common reagent for the characterization of aldehydes and ketones, via an SNAr reaction.

Materials:

-

1-Chloro-2,4-dinitrobenzene (2)

-

Hydrazine sulfate

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve hydrazine sulfate in water. The addition of water helps to ionize the hydrazine sulfate, generating the nucleophilic hydrazine.[1]

-

Add sodium acetate to the solution to act as a buffer.[1]

-

Heat the mixture to ensure complete dissolution of the salts.

-

After slight cooling, filter the solution using ethanol as the solvent.

-

Add 1-chloro-2,4-dinitrobenzene to the filtrate.

-

Reflux the reaction mixture for one hour.

-

After reflux, cool the solution to allow the product, 2,4-dinitrophenylhydrazine, to crystallize.

-

Collect the product by suction filtration and wash with cold ethanol.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure 2,4-dinitrophenylhydrazine.

Protocol 2: Catalytic Hydrogenation of p-Chloronitrobenzene

This protocol outlines a general procedure for the selective reduction of p-chloronitrobenzene to p-chloroaniline using a heterogeneous catalyst.

Materials:

-

p-Chloronitrobenzene (p-CNB)

-

Ethanol (solvent)

-

Heterogeneous catalyst (e.g., Pt/ZrO₂/MCM-22)[11]

-

High-pressure autoclave reactor

Procedure:

-

Add the catalyst (0.05 g), p-CNB (0.2 g), and ethanol (20 mL) to the autoclave.[11]

-

Seal the autoclave and purge the system with H₂ gas five times to remove any air.[11]

-

Pressurize the autoclave with H₂ to the desired pressure (e.g., 0.7 MPa).[11]

-

Heat the reactor to the desired temperature (e.g., 40 °C) and stir the mixture vigorously (e.g., 800 rpm) for the specified reaction time (e.g., 1.5 hours).[11]

-

After the reaction is complete, cool the reactor in an ice-water bath.[11]

-

Filter the reaction mixture to remove the catalyst.

-

Analyze the filtrate using Gas Chromatography (GC) or other suitable analytical techniques to determine the conversion of p-CNB and the selectivity for p-chloroaniline.[11]

Protocol 3: Preparation of a Platinum on Carbon (Pt/C) Catalyst

This protocol describes the preparation of a supported platinum catalyst commonly used in hydrogenation reactions.

Materials:

-

H₂PtCl₆ solution

-

Activated carbon support

-

Formaldehyde solution

Procedure:

-

Impregnate the activated carbon support with the H₂PtCl₆ solution by wet impregnation.[14]

-

Reduce the platinum precursor by adding formaldehyde solution at 80 °C.[14]

-

Filter the resulting catalyst.

-

Wash the catalyst with deionized water.

-

Store the prepared catalyst in a packed bottle.[14]

Signaling Pathways and Logical Relationships

The biological activity and toxicity of halogenated nitroaromatics are often linked to their metabolism within organisms. A key metabolic process is the reduction of the nitro group, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules and disrupting signaling pathways.

Metabolic Activation of Nitroaromatics

The reduction of a nitroaromatic compound can proceed through a series of steps, forming nitroso and N-hydroxyamino intermediates. The N-hydroxyamino metabolite is often implicated in binding to DNA.[15] In some cases, further activation through O-esterification is required for maximal biological activity.[15]

References

- 1. scribd.com [scribd.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. agr11.com [agr11.com]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Highly efficient catalytic hydrogenation of p -chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00870G [pubs.rsc.org]

- 12. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 13. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]

- 14. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Strategic Role of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene in Complex Molecule Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS No: 170098-98-3) is a strategically important chemical intermediate, valued for its specific arrangement of functional groups that allow for versatile and selective chemical transformations. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its role as a crucial building block in the preparation of high-value molecules, particularly in the pharmaceutical industry. While direct synthesis of a marketed drug from this specific isomer is not widely documented in publicly available literature, its structural isomer, 2-bromo-5-fluoro-4-nitrotoluene, serves as a key starting material for the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This guide will leverage the synthesis of Alectinib as a primary case study to illustrate the synthetic utility of this class of compounds and the biological significance of their derivatives.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[1] Its structure, characterized by the presence of a bromine atom, a fluorine atom, a methyl group, and a nitro group on a benzene ring, provides multiple reaction sites for synthetic chemists to exploit.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₂ | PubChem[1] |

| Molecular Weight | 234.02 g/mol | PubChem[1] |

| CAS Number | 170098-98-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1=CC(=C(C=C1Br)--INVALID-LINK--[O-])F | PubChem[1] |

Synthesis of this compound and its Isomers

The synthesis of substituted nitroaromatic compounds like this compound and its isomers typically involves electrophilic aromatic substitution reactions on a suitably substituted benzene ring. A common strategy is the nitration of a precursor molecule.

General Synthetic Approach: Nitration

The introduction of the nitro group is a key step. This is generally achieved by treating the substituted benzene precursor with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Exemplary Experimental Protocol: Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Reaction Scheme:

Caption: General reaction scheme for the nitration of 2-bromo-4-fluorotoluene.

Experimental Details:

| Parameter | Value/Description |

| Starting Material | 2-Bromo-4-fluorotoluene |

| Reagents | Potassium nitrate (KNO₃), Concentrated sulfuric acid (98% H₂SO₄) |

| Solvent | Concentrated sulfuric acid |

| Temperature | 0-5 °C for addition, then 25 °C for reaction |

| Reaction Time | 2 hours |

| Work-up | The reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |

| Purification | Silica gel column chromatography (petroleum ether as eluent). |

| Yield | 54.3% |

This protocol highlights the typical conditions for such nitration reactions, which are characterized by careful temperature control to manage the exothermic nature of the reaction and to control the regioselectivity of the nitration.

Chemical Reactivity and Role as a Synthetic Intermediate

The true value of this compound lies in the differential reactivity of its functional groups, which allows for a stepwise and controlled construction of more complex molecules.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂), which is a versatile functional group for introducing a wide range of substituents, for example, through diazotization or amide bond formation.

-

Bromine Atom: The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key handle for carbon-carbon bond formation through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

-

Fluorine Atom: The fluorine atom also influences the reactivity of the aromatic ring and can be a site for nucleophilic aromatic substitution, although it is generally less reactive than bromine in this context. In the final drug molecule, the fluorine atom can significantly impact metabolic stability and binding affinity.

-

Methyl Group: The methyl group can be a site for oxidation or other transformations, although it is generally the least reactive of the functional groups on the ring.

Case Study: Synthesis of Alectinib, an ALK Inhibitor

To illustrate the synthetic utility of this class of compounds, we will examine the synthesis of Alectinib, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), which is a key driver in certain types of non-small cell lung cancer (NSCLC).[3] While the documented synthesis of Alectinib starts from the isomer 2-bromo-5-fluoro-4-nitrotoluene, the chemical transformations are directly applicable to understanding the potential of this compound.

Retrosynthetic Analysis of Alectinib

A retrosynthetic analysis of Alectinib reveals that the core of the molecule can be constructed from a substituted aniline derived from 2-bromo-5-fluoro-4-nitrotoluene.

Synthetic Pathway to a Key Aniline Intermediate

The initial steps in the synthesis of Alectinib focus on the transformation of the starting material into a key aniline intermediate.

Caption: Initial steps in the synthesis of a key intermediate for Alectinib.

Construction of the Alectinib Core

The aniline intermediate then undergoes a series of reactions, including cross-coupling and cyclization, to build the complex heterocyclic core of Alectinib. The bromine atom is crucial for a key carbon-carbon bond-forming reaction, likely a Suzuki or similar cross-coupling reaction.

Biological Significance: The ALK Signaling Pathway and its Inhibition by Alectinib

The end-product of the synthesis, Alectinib, is a potent inhibitor of the ALK receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein. This aberrant kinase activity drives tumor growth and survival by activating several downstream signaling pathways.[4][5]

The ALK Signaling Cascade

The constitutively active ALK fusion protein activates multiple downstream signaling pathways that promote cell proliferation, survival, and invasion. These include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell growth and proliferation.

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.

-

JAK-STAT Pathway: This pathway is involved in cell proliferation and survival.

Caption: Simplified diagram of the ALK signaling pathway and the inhibitory action of Alectinib.

Mechanism of Action of Alectinib

Alectinib is an ATP-competitive inhibitor of ALK. It binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK and its downstream substrates.[6][7] This blockade of ALK signaling leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-driven tumor cells. A significant advantage of Alectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases, a common site of disease progression in ALK-positive NSCLC.[6]

Conclusion

This compound and its isomers are valuable chemical intermediates that provide a versatile platform for the synthesis of complex, high-value molecules. The strategic placement of reactive functional groups allows for a range of chemical transformations, making these compounds highly sought after in the pharmaceutical and agrochemical industries. The synthesis of the ALK inhibitor Alectinib from a structural isomer of the title compound serves as a compelling example of how these building blocks can be utilized to create potent and selective therapeutic agents that target key oncogenic signaling pathways. Further exploration of the reactivity of this compound is likely to uncover new synthetic routes to other important bioactive molecules.

References

- 1. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]

- 3. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]